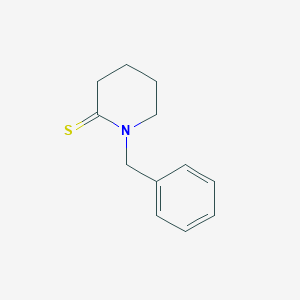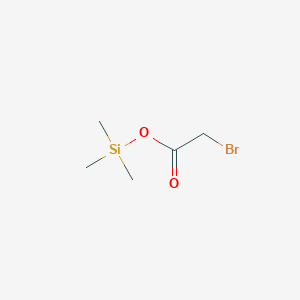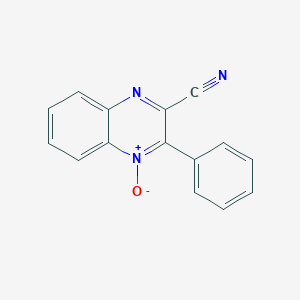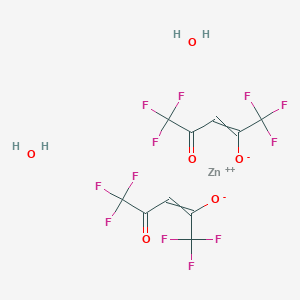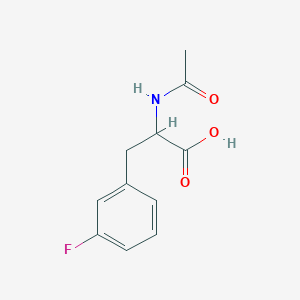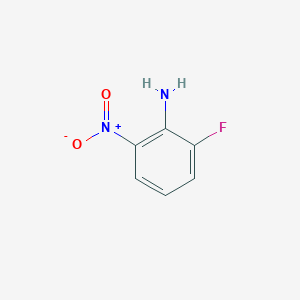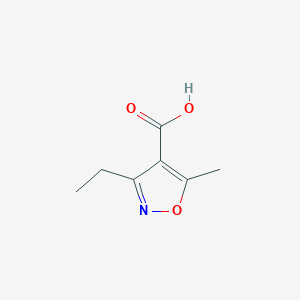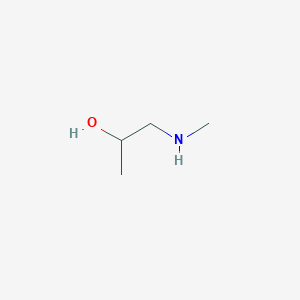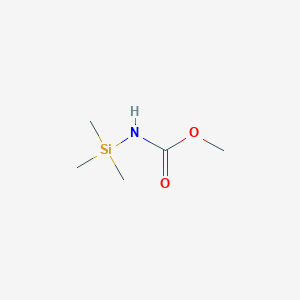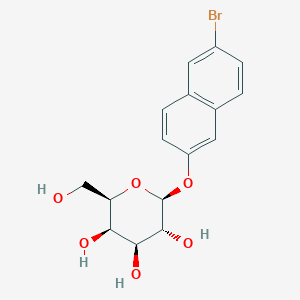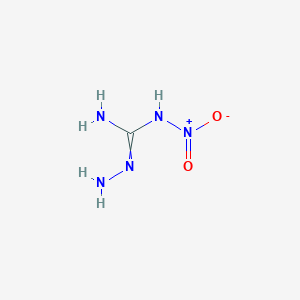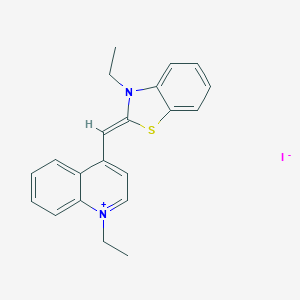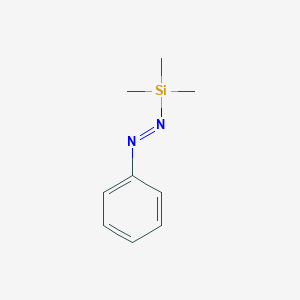
Diazene,phenyl(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene,phenyl(trimethylsilyl)- is a chemical compound with the molecular formula C10H15N2Si. It is commonly used in scientific research as a reagent in organic synthesis. Diazene,phenyl(trimethylsilyl)- is a colorless to yellow liquid that is sensitive to air and moisture.
Wirkmechanismus
The mechanism of action of Diazene,phenyl(trimethylsilyl)- is not well understood. It is believed to act as a diazo transfer reagent, transferring the diazo group to other compounds to form new carbon-carbon bonds. The reaction is typically carried out in the presence of a catalyst such as copper or palladium.
Biochemische Und Physiologische Effekte
There is little information available on the biochemical and physiological effects of Diazene,phenyl(trimethylsilyl)-. It is a highly reactive compound and should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
Diazene,phenyl(trimethylsilyl)- has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is easy to prepare. It is also highly reactive and can be used in a wide range of reactions. However, Diazene,phenyl(trimethylsilyl)- is sensitive to air and moisture and should be stored and handled under an inert atmosphere. It is also a potentially hazardous compound and should be handled with care.
Zukünftige Richtungen
There are several possible future directions for research involving Diazene,phenyl(trimethylsilyl)-. One area of interest is the development of new reactions using Diazene,phenyl(trimethylsilyl)- as a reagent. Another area of interest is the synthesis of new diazo compounds and azo dyes using Diazene,phenyl(trimethylsilyl)-. Finally, Diazene,phenyl(trimethylsilyl)- could be used in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
Diazene,phenyl(trimethylsilyl)- can be synthesized by reacting phenylhydrazine with trimethylsilyl chloride in the presence of a base such as sodium carbonate. The reaction produces Diazene,phenyl(trimethylsilyl)- as a yellow oil that can be purified by distillation or column chromatography. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Diazene,phenyl(trimethylsilyl)- is used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of diazo compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Diazene,phenyl(trimethylsilyl)- is also used in the synthesis of azo dyes, which are widely used in the textile industry.
Eigenschaften
CAS-Nummer |
17881-28-6 |
|---|---|
Produktname |
Diazene,phenyl(trimethylsilyl)- |
Molekularformel |
C9H14N2Si |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
phenyl(trimethylsilyl)diazene |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
YIJCWHMUQPKHEP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N=NC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)N=NC1=CC=CC=C1 |
Synonyme |
Diazene,phenyl(trimethylsilyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



